(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol
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Overview
Description
“(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” is a type of organic compound known as a bicyclic molecule . It’s part of a class of compounds known as bicyclo[3.1.0]hexanes . These compounds contain a three-ring structure where two of the rings share two common carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds involves a bicyclic system with a six-membered ring and a three-membered ring . The exact structure of “(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” would need to be determined through further analysis .Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Design
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol: serves as a valuable building block in medicinal chemistry. Its all-carbon quaternary center and stereochemistry make it an attractive candidate for designing novel drugs. Researchers can modify this scaffold to create potential therapeutic agents for various diseases .
Synthetic Methodology: (3 + 2) Annulation Reactions
The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This convergent approach yields bicyclo[3.1.0]hexanes, which possess three contiguous stereocenters. The reaction is highly diastereoselective, especially when using difluorocyclopropenes. Researchers can explore this methodology for constructing complex molecules .
Natural Product Synthesis
Researchers have employed (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol in the total synthesis of natural products. Its unique structure allows access to challenging ring systems found in bioactive compounds. By incorporating this building block, chemists can efficiently construct complex molecules with specific stereochemistry .
Flavor and Fragrance Chemistry
The compound’s bicyclic framework contributes to its intriguing odor profile. Chemists study its derivatives to understand the relationship between molecular structure and fragrance. By modifying substituents, they can create new fragrances or enhance existing ones .
Materials Science: Bicyclic Scaffolds
Researchers explore the use of bicyclo[3.1.0]hexanes as scaffolds for materials design. By functionalizing the compound, they can tailor its properties for applications such as polymers, coatings, or supramolecular assemblies. The rigid structure provides stability and interesting electronic properties .
Photochemistry and Photophysics
The compound’s response to light (photoredox chemistry) is an area of interest. Researchers investigate its behavior under blue LED irradiation, exploring its excited-state properties. Understanding these processes can lead to applications in sensors, optoelectronics, and photodynamic therapy .
These applications highlight the versatility and significance of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol across diverse scientific disciplines. If you’d like further details on any specific field, feel free to ask
Mechanism of Action
Target of Action
The primary targets of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
properties
IUPAC Name |
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDAMWIWUCLBX-UOWFLXDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1C2(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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